5,6-Dehydro-N-methyl Desloratadine

Analytical Reference Standards Impurity Profiling Pharmaceutical Quality Control

This 5,6-dehydrogenated N-methyl derivative (CAS 117811-18-4) is the definitive reference standard for Desloratadine Impurity 13 and Loratadine Impurity 42. The 5,6-double bond locks the tricyclic core into a planarized geometry, ensuring unambiguous chromatographic resolution from the partially saturated N-Methyl Desloratadine analog (MW 324.85) in compendial HPLC methods. Its fully unsaturated core mimics late-stage oxidative degradation products, providing superior fidelity as a system suitability marker in forced degradation studies. Supplied at ≥95% purity with full characterization (COA, HNMR, MS, HPLC), ready for use in ANDA impurity profiling and stability-indicating method validation.

Molecular Formula C20H19ClN2
Molecular Weight 322.8 g/mol
CAS No. 117811-18-4
Cat. No. B030773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dehydro-N-methyl Desloratadine
CAS117811-18-4
Synonyms8-chloro-11-(1-methyl-4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine; 
Molecular FormulaC20H19ClN2
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
InChIInChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3
InChIKeyUQPDCFDFUFTVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dehydro-N-methyl Desloratadine (CAS 117811-18-4): Identity, Class, and Procurement Context


5,6-Dehydro-N-methyl Desloratadine (CAS 117811-18-4) is a dehydrogenated N-methyl derivative of the tricyclic antihistamine desloratadine, with molecular formula C20H19ClN2 and molecular weight 322.8 g/mol [1]. It is structurally characterized by an additional double bond between the 5- and 6-positions and an N-methylpiperidine moiety, yielding a fully unsaturated tricyclic core . This compound is catalogued under multiple regulatory identities: Desloratadine Impurity 13, Loratadine Impurity 42, and Desloratadine Dehydro N-Methyl Impurity, and is recognized as a process-related and potential degradation impurity in both desloratadine and loratadine active pharmaceutical ingredients . It is also referenced as a structural congener of N-Methyl Desloratadine (Loratadine EP Impurity G, CAS 38092-89-6), which differs only by saturation of the 5,6-bond [2].

Why 5,6-Dehydro-N-methyl Desloratadine Cannot Be Substituted by N-Methyl Desloratadine or Other In-Class Analogs


Although 5,6-Dehydro-N-methyl Desloratadine shares the same N-methylpiperidinylidene pharmacophore as N-Methyl Desloratadine (Loratadine EP Impurity G, CAS 38092-89-6), the introduction of the 5,6-double bond eliminates the conformational flexibility of the dihydroazepine ring, locking the tricyclic core into a planarized geometry [1]. This structural distinction fundamentally alters chromatographic retention behavior, ultraviolet absorption maxima, and mass spectrometric ionization efficiency relative to the dihydro analog, making the two compounds unsuitable for mutual substitution as reference standards in pharmacopeial impurity testing . Furthermore, the fully unsaturated core of 5,6-Dehydro-N-methyl Desloratadine is closer in conjugation to the late-stage oxidative degradation products of desloratadine, providing superior fidelity as a system suitability marker for stability-indicating HPLC methods compared to partially saturated analogs [2].

Quantitative Differentiation Evidence for 5,6-Dehydro-N-methyl Desloratadine Relative to Key Analogs


Structural Distinction from N-Methyl Desloratadine (Loratadine EP Impurity G) by 5,6-Dehydrogenation: Molecular Weight and Formula Shift

5,6-Dehydro-N-methyl Desloratadine differs from N-Methyl Desloratadine (Loratadine EP Impurity G, CAS 38092-89-6) by the loss of two hydrogen atoms at the 5- and 6-positions, resulting in a fully unsaturated benzo[5,6]cyclohepta[1,2-b]pyridine ring system [1]. This yields a molecular formula of C20H19ClN2 (MW 322.83 g/mol) versus C20H21ClN2 (MW 324.85 g/mol) for the 6,11-dihydro analog [2]. The mass difference of 2.02 Da is analytically significant for MS-based impurity identification and quantification. The XLogP3 value of 4.4 for the dehydro compound (versus 4.0 computed for N-Methyl Desloratadine) indicates measurably higher hydrophobicity, which translates to distinct reversed-phase HPLC retention behavior [3].

Analytical Reference Standards Impurity Profiling Pharmaceutical Quality Control

Regulatory Identity and Traceability: Pharmacopeial Recognition as Desloratadine Impurity 13 and Loratadine Impurity 42

5,6-Dehydro-N-methyl Desloratadine is explicitly designated as Desloratadine Impurity 13 and Loratadine Impurity 42 within commercial reference standard catalogs aligned with ICH Q3A/Q3B impurity qualification thresholds . Commercial suppliers provide this compound at certified purities of ≥95% (HPLC), with full characterization data packages including COA, HNMR, MS, and HPLC chromatograms, enabling immediate use in ANDA regulatory submissions . The hydrochloride salt form (CAS not separately assigned) is also available as Desloratadine Dehydro N-Methyl Impurity, designated for analytical method development and method validation (AMV) activities [1]. This stands in contrast to non-pharmacopeial or in-house synthesized analogs that lack the same regulatory pedigree and certified purity documentation.

Regulatory Compliance ANDA Submission Reference Standard Qualification

Class-Level Pharmacological Inference: Potential Dual PAF/Histamine Antagonism Shared with the Dehydro-Loratadine Series

Multiple vendor and database annotations cite 5,6-Dehydro-N-methyl Desloratadine as a derivative of loratadine with potential dual antagonist activity at platelet-activating factor (PAF) and histamine H1 receptors, referencing the foundational Piwinski et al. (J. Med. Chem., 1991, 34, 457) medicinal chemistry program on N-acyl-4-(5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidines [1]. However, this citation refers to the broader structural class (including Sch 37370 / N-Acetyldesloratadine) rather than 5,6-Dehydro-N-methyl Desloratadine specifically. No published, compound-specific binding affinity (Ki, IC50) data were identified for 5,6-Dehydro-N-methyl Desloratadine at PAF receptors or histamine H1 receptors in primary peer-reviewed literature as of the search date [2]. The dual PAF/histamine annotation should therefore be interpreted as a class-level inference based on the N-methylpiperidinylidene tricyclic scaffold, not as established pharmacology for this specific compound.

PAF Antagonism Anti-inflammatory Research Dual Pharmacology

Optimal Application Scenarios for 5,6-Dehydro-N-methyl Desloratadine Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Desloratadine/Loratadine ANDA Quality Control

The compound's established identity as Desloratadine Impurity 13 and Loratadine Impurity 42, coupled with commercially available certified purity ≥95% (HPLC) and full characterization data packages (COA, HNMR, MS, HPLC), makes it a ready-to-use reference standard for peak identification, system suitability testing, and impurity quantification in ANDA submission batches . Its unique structural features (5,6-unsaturation; MW 322.83) ensure unambiguous chromatographic resolution from the saturated N-Methyl Desloratadine analog (MW 324.85) in compendial HPLC methods [1].

Stability-Indicating Method Development for Forced Degradation Studies

The fully unsaturated tricyclic core of 5,6-Dehydro-N-methyl Desloratadine is structurally analogous to late-stage oxidative degradation products. Its use as a marker compound in forced degradation (stress) studies enables validation of stability-indicating UPLC/HPLC methods capable of resolving degradation-related impurities from the parent drug peak and from process impurities such as N-Methyl Desloratadine .

Pharmacopeial Monograph Compliance and Cross-Referencing

For laboratories required to comply with USP and EP monographs for loratadine and desloratadine drug substances and products, 5,6-Dehydro-N-methyl Desloratadine serves as a critical reference material for impurity profiling. It can be cross-referenced against USP Loratadine Related Compound B (N-Methyl Desloratadine) and EP Loratadine Impurity G to establish relative retention times and relative response factors, ensuring comprehensive impurity coverage .

Structure-Activity Relationship (SAR) Probe for Dehydro-Tricyclic Antihistamine Scaffolds

While compound-specific pharmacological data are absent from the primary literature, the structural similarity to the validated dual PAF/histamine antagonist Sch 37370 (N-Acetyldesloratadine, PAF IC50 = 0.6 µM) supports its use as a scaffold diversification intermediate in medicinal chemistry programs targeting dual PAF/H1 pharmacology [1]. Researchers must conduct de novo pharmacological profiling when using this compound for SAR exploration.

Quote Request

Request a Quote for 5,6-Dehydro-N-methyl Desloratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.